N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to a benzenesulfonamide group with a trifluoromethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine derivatives.
Introduction of the benzenesulfonamide group: This step often involves sulfonylation reactions where a sulfonyl chloride reacts with an amine.
Attachment of the trifluoromethoxy group: This can be done using trifluoromethoxy-containing reagents under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the bipyridine or benzenesulfonamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with metals.
Biology: The compound might be studied for its biological activity, including potential therapeutic effects.
Medicine: It could be investigated for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Industry: The compound might find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
- N-([2,3’-bipyridin]-4-ylmethyl)-2-(methoxy)benzenesulfonamide
- N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical properties and biological activity. This substituent can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to similar compounds without the trifluoromethoxy group.
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-16-5-1-2-6-17(16)28(25,26)24-11-13-7-9-23-15(10-13)14-4-3-8-22-12-14/h1-10,12,24H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQJNLWPHKLTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.